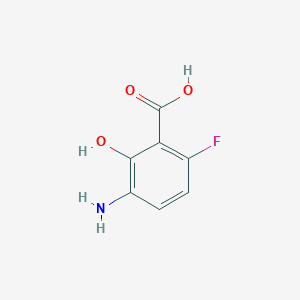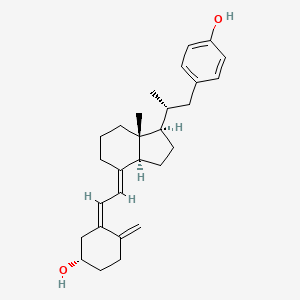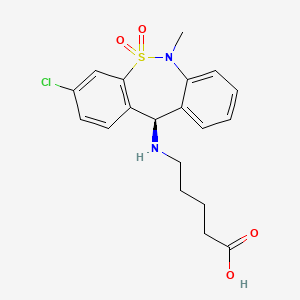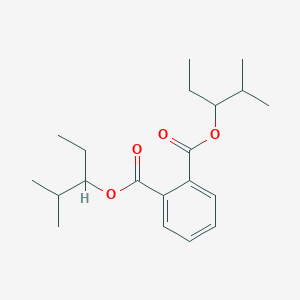
Bis(1-ethyl-2-methylpropyl) Phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-ethyl-2-methylpropyl) Phthalate: is a phthalic acid ester (PAE) widely used as a plasticizer in various industrial applications. Phthalates are known for their ability to enhance the flexibility and durability of plastics, making them essential in the production of numerous consumer goods. This compound, like other phthalates, is lipophilic and can be found in the environment due to its extensive use.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-ethyl-2-methylpropyl) Phthalate typically involves the esterification of phthalic anhydride with 1-ethyl-2-methylpropanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic Anhydride+2(1-ethyl-2-methylpropanol)→Bis(1-ethyl-2-methylpropyl) Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phthalic anhydride and 1-ethyl-2-methylpropanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
化学反应分析
Types of Reactions: Bis(1-ethyl-2-methylpropyl) Phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in this compound can be hydrolyzed to produce phthalic acid and 1-ethyl-2-methylpropanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of various oxidized products.
Substitution: The ester groups in this compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phthalic acid and 1-ethyl-2-methylpropanol.
Oxidation: Various oxidized derivatives of the alkyl side chains.
Substitution: Substituted phthalate esters.
科学研究应用
Bis(1-ethyl-2-methylpropyl) Phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials to enhance their flexibility and durability.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible plastics, such as those used in medical devices, packaging materials, and consumer goods.
作用机制
The mechanism of action of Bis(1-ethyl-2-methylpropyl) Phthalate involves its interaction with various molecular targets and pathways. As a phthalate, it is known to act as an endocrine disruptor, interfering with the normal functioning of hormonal systems. This can lead to various adverse effects, including reproductive toxicity and developmental abnormalities. The compound can bind to hormone receptors, such as estrogen and androgen receptors, and disrupt their normal signaling pathways.
相似化合物的比较
Bis(1-ethyl-2-methylpropyl) Phthalate can be compared with other similar phthalate esters, such as:
Diethyl Phthalate: Used as a plasticizer and in personal care products.
Di(2-ethylhexyl) Phthalate: Widely used in the production of flexible PVC products.
Diisobutyl Phthalate: Used in adhesives, coatings, and inks.
Uniqueness: this compound is unique due to its specific alkyl side chains, which impart distinct physical and chemical properties compared to other phthalates. These properties can influence its behavior in various applications and its interactions with biological systems.
属性
分子式 |
C20H30O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
bis(2-methylpentan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-7-17(13(3)4)23-19(21)15-11-9-10-12-16(15)20(22)24-18(8-2)14(5)6/h9-14,17-18H,7-8H2,1-6H3 |
InChI 键 |
ZLNLFXCARHAEHE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(CC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
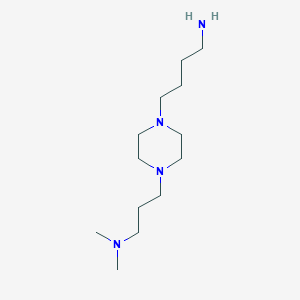

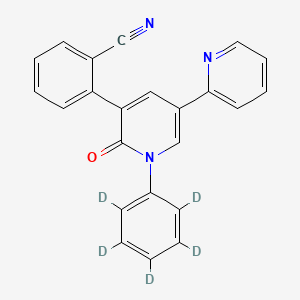
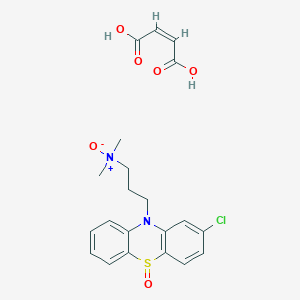
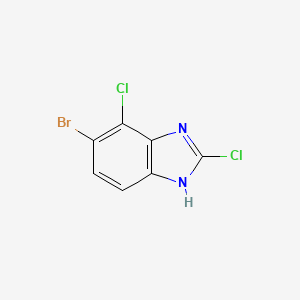
![2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13435820.png)
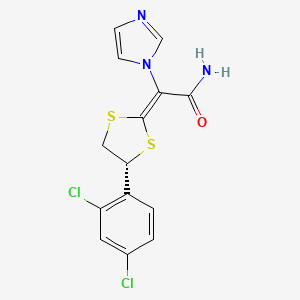
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol](/img/structure/B13435824.png)

